

## what is the general structure of isoxazolidine

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An In-depth Technical Guide to the Core Structure of Isoxazolidine

### Introduction

**Isoxazolidine** is a five-membered heterocyclic organic compound featuring a saturated ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The nitrogen and oxygen atoms are in adjacent positions (position 1 and 2, respectively).[1] This scaffold is considered "privileged" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile synthetic intermediate.[2][3][4][5] The **isoxazolidine** ring can act as a mimic for biologically significant molecules like nucleosides, amino acids, and carbohydrates, enabling a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[4][6][7]

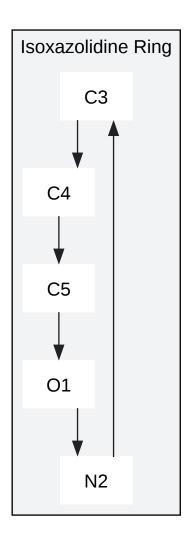
The parent compound, **isoxazolidine**, has the chemical formula C<sub>3</sub>H<sub>7</sub>NO.[1][8] Derivatives are typically synthesized through a [3+2] cycloaddition reaction between a nitrone and an alkene, a method that allows for significant control over the regioselectivity and stereochemistry of the final product.[1][7][9]

## **Core Structure and Chemical Properties**

The fundamental structure of **isoxazolidine** is a non-planar, saturated five-membered ring. Its structure is isomeric with oxazolidine, where the heteroatoms are separated by a carbon atom (positions 1 and 3).[1] The presence of the N-O bond is a key feature, influencing the ring's conformation and reactivity.



Below is a diagram illustrating the general structure of the **isoxazolidine** ring with standard atom numbering.



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Caption: General structure of the **isoxazolidine** ring with IUPAC numbering.

## **Stereochemistry**

The stereochemistry of substituted **isoxazolidines** is a critical aspect that significantly influences their biological activity.[10] The 1,3-dipolar cycloaddition reaction used for their synthesis can generate multiple stereocenters. The relative configuration of substituents on the ring is often controlled by the geometry of the reactants (nitrone and alkene) and the reaction conditions, leading to either endo or exo products.[7] The absolute configuration and



conformation of these molecules are unambiguously determined using techniques like Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) and single-crystal X-ray diffraction.[10]

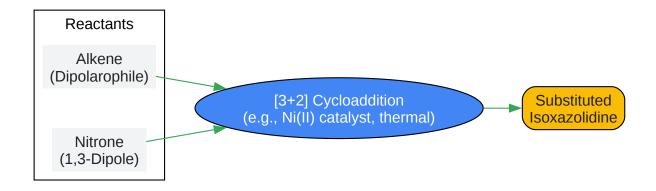
## Synthesis of the Isoxazolidine Core

The most prevalent and versatile method for constructing the **isoxazolidine** ring is the 1,3-dipolar cycloaddition (a specific type of [3+2] cycloaddition) between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[1][9] This reaction is highly efficient and forms a C-C and a C-O bond in a single, often stereospecific, step.[4][7]

The regioselectivity of the cycloaddition is influenced by both steric and electronic factors.

Generally, the reaction of nitrones with terminal alkenes yields 5-substituted **isoxazolidine**s.[4]

[10]



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Caption: The 1,3-dipolar cycloaddition pathway for **isoxazolidine** synthesis.

Other synthetic routes include the cyclization of unsaturated hydroxylamines and multi-component reactions.[2][11][12] A significant transformation of the **isoxazolidine** ring is the reductive cleavage of the N-O bond, which provides a reliable route to synthetically valuable 1,3-aminoalcohols.[1][4]

# **Spectroscopic and Structural Data**



The structure of **isoxazolidine** derivatives is routinely confirmed using a combination of spectroscopic methods and X-ray crystallography. Below are tables summarizing typical quantitative data ranges observed for the **isoxazolidine** core.

Table 1: Spectroscopic Data for the Isoxazolidine Ring

Technique	Observation	Typical Range / Value	Reference(s)
<sup>1</sup> H NMR	Chemical shift for C3-H	δ 4.0 - 6.0 ppm	[13][14]
Chemical shift for C4-	δ 2.2 - 4.3 ppm	[13][14]	
Chemical shift for C5-	δ 4.1 - 5.5 ppm	[13][14]	
<sup>13</sup> C NMR	Chemical shift for C3	δ 68 - 78 ppm	[13][15]
Chemical shift for C4	δ 42 - 61 ppm	[13][15]	
Chemical shift for C5	δ 72 - 83 ppm	[13][15]	
FT-IR	N-O stretching vibration	1348 - 1394 cm <sup>-1</sup>	[14]
C-O stretching vibration	~1097 cm <sup>-1</sup>	[14]	

Note: Chemical shifts are highly dependent on the specific substituents attached to the ring.

# Table 2: Bond Length and Angle Data from X-ray Crystallography



Parameter	Typical Value	Reference(s)
Bond Length		
N-O	~1.42 Å	
Bond Angle		
C-N-O	~103 - 106°	
N-O-C	~108 - 110°	_

Note: Data is derived from crystallographic studies of various substituted **isoxazolidine**s and may vary slightly between derivatives.

## **Experimental Protocols**

This section provides a representative experimental protocol for the synthesis and characterization of a substituted **isoxazolidine** derivative via a catalyzed 1,3-dipolar cycloaddition reaction.

# Synthesis of 2,3-Diaryl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine

This protocol is adapted from the Ni(II)-catalyzed synthesis described by Peng et al.[9]

#### Materials:

- 3,5-dimethylacryloyl pyrazole alkene
- C,N-diaryl nitrone
- Nickel(II) perchlorate hexahydrate (Ni(ClO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Isopropanol
- Petroleum ether



Ethyl acetate

#### Procedure:

- Reaction Setup: To a solution of 3,5-dimethylacryloyl pyrazole alkene (2.98 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (20 mL), add Ni(ClO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O (0.298 mmol, 10 mol%) and isopropanol (2 mL).
- Addition of Nitrone: Add a solution of the C,N-diaryl nitrone (3.28 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (10 mL) dropwise to the reaction mixture.
- Reaction: Stir the mixture at room temperature for 10 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Workup: Once the reaction is complete, evaporate the solvent under vacuum.
- Purification: Purify the crude product by preparative TLC using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain the pure isoxazolidine cycloadduct.

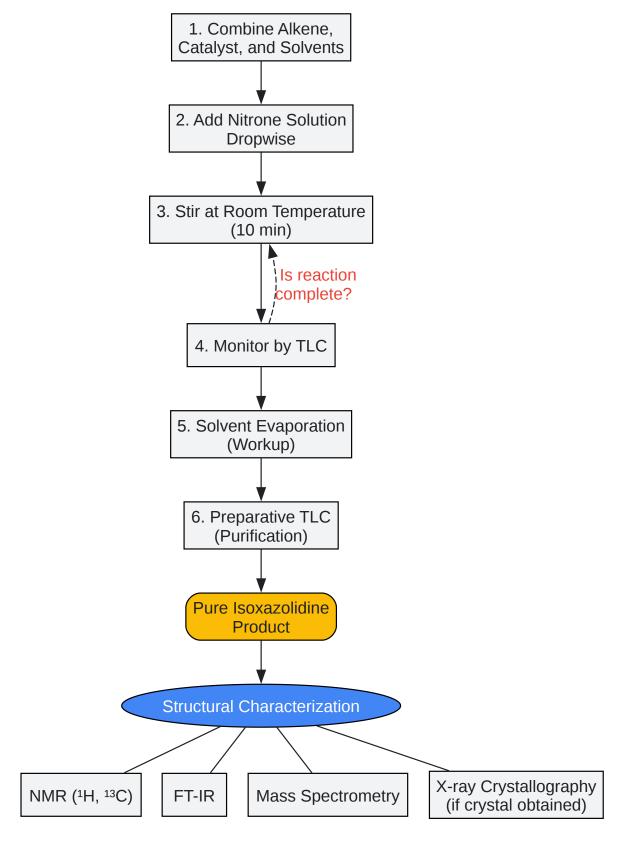
### Characterization

#### Instrumentation:

- FT-IR Spectrometer: For identifying functional groups. Samples are typically prepared as KBr pellets.[9]
- NMR Spectrometer: (e.g., Bruker 300 MHz) for <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the structure. Deuterated chloroform (CDCl<sub>3</sub>) is a common solvent.[9]
- Mass Spectrometer: For determining the molecular weight and formula of the synthesized compound.
- X-ray Diffractometer: For single-crystal X-ray analysis to confirm the absolute structure and stereochemistry.[9]

The following diagram outlines the general workflow for the synthesis and characterization process.





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Caption: Experimental workflow for **isoxazolidine** synthesis and characterization.



## Conclusion

The **isoxazolidine** core is a fundamental heterocyclic scaffold with significant applications in organic synthesis and medicinal chemistry. Its structure, characterized by a saturated five-membered ring with an N-O bond, allows for diverse functionalization and stereochemical complexity. The prevalence of the 1,3-dipolar cycloaddition reaction provides a robust and controllable method for its synthesis, making **isoxazolidine** derivatives accessible targets for drug discovery programs and as precursors for other valuable molecules like 1,3-aminoalcohols. A thorough understanding of its structure, synthesis, and characterization is essential for researchers and scientists working in the field of drug development.

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